Core Scaffold Minimalism: Non-Dimethylated vs. 3,5-Dimethyl Analog for Unrestricted SAR Exploration
1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine retains an unsubstituted pyrazole core (positions 3 and 5 available for derivatization), whereas its 3,5-dimethyl analog introduces methyl groups that occupy both reactive positions . This structural difference translates to a molecular weight reduction of 28.06 g/mol (180.23 vs. 208.29 g/mol) and eliminates steric shielding of the pyrazole C3 and C5 positions . In kinase inhibitor design campaigns, unsubstituted pyrazole cores enable direct C–H arylation or alkylation, whereas dimethylated analogs require de novo synthesis of pre-functionalized intermediates, increasing synthetic step count by at least two steps per substituted position .
| Evidence Dimension | Molecular weight and steric accessibility of pyrazole C3/C5 positions |
|---|---|
| Target Compound Data | MW = 180.23 g/mol; pyrazole C3 and C5 positions unsubstituted (available for derivatization) |
| Comparator Or Baseline | 3,5-Dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1499615-91-6): MW = 208.29 g/mol; pyrazole C3 and C5 positions blocked by methyl groups |
| Quantified Difference | MW reduction of 28.06 g/mol (13.5% lower); two additional reactive positions (C3 and C5) available on target compound |
| Conditions | Calculated molecular properties based on molecular formulas C₇H₈N₄S (target) vs. C₉H₁₂N₄S (comparator); structural comparison |
Why This Matters
Lower molecular weight and unblocked reactive positions enable greater synthetic versatility and more efficient lead optimization without the need for deprotection or pre-functionalization steps.
